P2Y1 Receptor Antagonism: A Defined Potency Advantage for (5-Methyl-pyridin-2-yl)-thiourea
In a direct assay measuring antagonist activity at the human P2Y1 receptor, the thiourea derivative incorporating the (5-methylpyridin-2-yl)thiourea fragment exhibited an IC50 of 11 nM [1]. This value is substantially more potent than other thiourea-based P2Y1 antagonists, such as an indomethacin-derived thiourea which showed an IC50 of 0.36 ± 0.01 µM (360 nM) [2].
| Evidence Dimension | In vitro P2Y1 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Indomethacin-derived thiourea (compound 4h): IC50 = 360 nM |
| Quantified Difference | 32.7-fold more potent (11 nM vs 360 nM) |
| Conditions | FLIPR assay measuring 1 µM 2-methylthio-ADP-induced calcium flux in washed human platelets. |
Why This Matters
This quantifies a significant potency advantage for a specific biological target, making (5-methylpyridin-2-yl)thiourea a preferred starting point for developing P2Y1 antagonists for thrombosis research.
- [1] BindingDB. BDBM50445206. Affinity Data: IC50 11 nM for P2Y1 receptor. View Source
- [2] Bano S, Shabir G, Saeed A, et al. Synthesis, characterization and biological evaluation of indomethacin derived thioureas as purinergic (P2Y1, P2Y2, P2Y4, and P2Y6) receptor antagonists. Bioorg Chem. 2021;105378. Compound 4h IC50 0.36 ± 0.01 µM. View Source
